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Compound of Interest

Compound Name: 2-Bromo-5-(methylthio)pyridine

Cat. No.: B180713 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-5-
(methylthio)pyridine

Introduction
In the landscape of modern medicinal chemistry and drug discovery, heterocyclic building

blocks are indispensable tools for constructing novel molecular architectures with tailored

biological activities. Among these, pyridine scaffolds are preeminent due to their presence in

numerous approved drugs and their ability to engage in critical biological interactions. 2-
Bromo-5-(methylthio)pyridine has emerged as a particularly valuable intermediate. Its unique

substitution pattern—featuring a synthetically versatile bromine atom at the 2-position and a

modifiable methylthio group at the 5-position—offers a dual handle for strategic molecular

elaboration.

This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic

applications of 2-Bromo-5-(methylthio)pyridine. It is designed for researchers, medicinal

chemists, and drug development professionals, offering not just data, but field-proven insights

into the causality behind its synthetic utility. We will explore its core physicochemical

characteristics, delve into its reactivity with a focus on palladium-catalyzed cross-coupling

reactions, and provide validated protocols to empower its effective use in the laboratory.

Core Physicochemical and Spectroscopic Profile
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A thorough understanding of a reagent's fundamental properties is the bedrock of its successful

application. 2-Bromo-5-(methylthio)pyridine is a solid at room temperature, commercially

available from various suppliers.[1][2] Its core identifiers and physical properties are

summarized below.

Table 1: Physicochemical Properties of 2-Bromo-5-(methylthio)pyridine

Property Value Source(s)

CAS Number 134872-23-4 [1][3]

Molecular Formula C₆H₆BrNS [1][3][4]

Molecular Weight 204.09 g/mol [1][3]

Monoisotopic Mass 202.94043 Da [5]

Appearance Solid [1]

Predicted XlogP 2.4 [5]

Predicted Boiling Point 274.6 °C at 760 mmHg [6]

Predicted Density 1.617 g/cm³ [6]

SMILES BrC1=CC=C(SC)C=N1 [1]

InChI Key
IFMCOWPTUPYFCT-

UHFFFAOYSA-N
[1][5]

Molecular Structure
The structure of 2-Bromo-5-(methylthio)pyridine presents two key features that dictate its

reactivity: the electron-withdrawing bromine atom at the C2 position, ortho to the ring nitrogen,

and the electron-donating, yet potentially oxidizable, methylthio group at the C5 position.

Figure 1: 2D structure of 2-Bromo-5-(methylthio)pyridine.

Spectroscopic Signature
Detailed spectroscopic analysis is crucial for reaction monitoring and product confirmation.

While specific, validated spectra for this exact compound are not widely published, a profile can
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be accurately predicted based on fundamental principles and data from analogous structures.

[7][8]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals

in the aromatic region and one singlet in the aliphatic region.

The proton at C6, adjacent to the nitrogen, will likely appear as a doublet at the most

downfield position (~8.2-8.4 ppm).

The proton at C4, coupled to both H3 and H6 (meta-coupling), would likely appear as a

doublet of doublets (~7.5-7.7 ppm).

The proton at C3 should appear as a doublet (~7.3-7.5 ppm).

The methyl protons of the thioether group (-SCH₃) will present as a sharp singlet, typically

in the range of 2.4-2.6 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will display six unique signals. The C2 carbon

bearing the bromine atom will be significantly influenced by the halogen's electronegativity

and is a key resonance to identify (~140-145 ppm). The other aromatic carbons will appear

in the typical 120-155 ppm range, while the methyl carbon will be found significantly upfield

(~15-20 ppm).[7][8]

Mass Spectrometry: The mass spectrum provides unambiguous confirmation of the

molecular weight. High-resolution mass spectrometry (HRMS) should yield a molecular ion

peak corresponding to the monoisotopic mass of 202.94043 Da for C₆H₆⁷⁹BrNS.[5] A critical

diagnostic feature is the isotopic signature of bromine, which will result in two peaks of nearly

equal intensity: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).

Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-5-(methylthio)pyridine lies in the orthogonal reactivity of its

two functional handles. The C2-bromine is primed for carbon-carbon and carbon-heteroatom

bond formation via transition-metal catalysis, while the C5-methylthio group can be chemically

modified to tune the electronic properties of the molecule.
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Palladium-Catalyzed Cross-Coupling: The Suzuki-
Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and versatile methods

for constructing biaryl and heteroaryl-aryl structures, a cornerstone of modern drug discovery.

[4] The C2-Br bond in 2-Bromo-5-(methylthio)pyridine is an excellent substrate for this

reaction due to its activation by the adjacent ring nitrogen.

The reaction couples the bromopyridine with an organoboron compound (typically a boronic

acid or ester) in the presence of a palladium catalyst and a base.[4] The catalytic cycle is a

well-understood, three-stage process:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyridine,

forming a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (activated by the base) is

transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic partners on the palladium complex couple and are

ejected, regenerating the Pd(0) catalyst and forming the final C-C bond.[4][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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